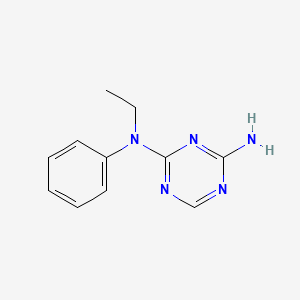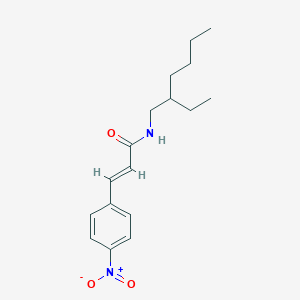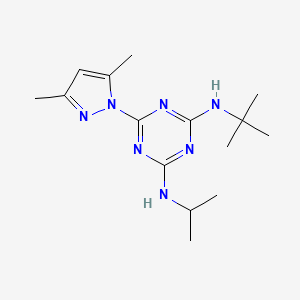![molecular formula C16H25N3O3S B5320122 N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5320122.png)
N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a group of compounds that have been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. The purpose of
作用機序
N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone proteins play a crucial role in regulating gene expression by controlling the accessibility of DNA to transcription factors. By inhibiting the activity of HDAC enzymes, this compound increases the acetylation of histone proteins, which leads to changes in gene expression. This, in turn, leads to the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on gene expression, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels form. This is important in cancer treatment, as tumors require a blood supply in order to grow. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide has a number of advantages for lab experiments. It is a well-characterized compound that has been extensively studied, which makes it a useful tool for researchers. It is also relatively easy to synthesize, which makes it readily available. However, there are also some limitations to using this compound in lab experiments. One limitation is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels. Another limitation is that it has been shown to have some toxicity, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide. One area of research is to develop more potent and selective HDAC inhibitors that have fewer side effects. Another area of research is to investigate the use of this compound in combination with other anticancer agents, such as chemotherapy or radiation therapy. Finally, there is a need to further investigate the potential therapeutic applications of this compound in neurodegenerative disorders and inflammatory diseases.
合成法
N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide can be synthesized using a multistep synthetic process. The first step involves the synthesis of 4-aminophenylsulfone, which is then reacted with 3-methylbutylamine to form the corresponding sulfonamide. The sulfonamide is then reacted with 1-pyrrolidinecarboxylic acid to form this compound. The overall yield of the synthesis process is approximately 20%.
科学的研究の応用
N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound has been shown to be effective in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. In addition to its anticancer properties, this compound has also been studied for its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease, and inflammatory diseases, such as rheumatoid arthritis.
特性
IUPAC Name |
N-[4-(3-methylbutylsulfamoyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-13(2)9-10-17-23(21,22)15-7-5-14(6-8-15)18-16(20)19-11-3-4-12-19/h5-8,13,17H,3-4,9-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCXTMXDEIMHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5320040.png)
![2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5320043.png)
![3-{[(1-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5320048.png)
![5-{3-methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5320049.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5320063.png)
![2-[4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5320068.png)

![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320077.png)

![1-methyl-N-[(3R*,4R*)-4-(1-piperidinyl)tetrahydro-3-furanyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5320080.png)
![4-(4-fluorophenyl)-7,7-dimethyl-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5320083.png)
![3-(allylthio)-6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5320086.png)

